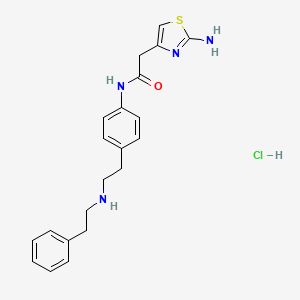
Dehydroxy Mirabegron Hydrochloride Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydroxy Mirabegron Hydrochloride Salt is a chemical compound identified by the CAS number 1581284-79-8. It is a derivative of Mirabegron, a beta-3 adrenergic receptor agonist used primarily in the treatment of overactive bladder. This compound is often used in analytical method development, method validation, and quality control applications for the commercial production of Mirabegron .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dehydroxy Mirabegron Hydrochloride Salt involves multiple steps, starting with the reaction of 4-nitrophenylethylamine with a compound of formula (XII) in a solvent, optionally in the presence of a base and/or catalyst. This reaction yields ®-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide, which is then reduced to ®-2-[2’-(4-nitrophenyl)ethyl]amino-1-phenylethanol. Further reduction and reaction with another compound yield Mirabegron, which can be converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dehydroxy Mirabegron Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions are crucial in the synthesis of this compound, particularly in converting nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction yields .
Major Products Formed
The major products formed from these reactions include intermediate compounds like ®-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide and ®-2-[2’-(4-nitrophenyl)ethyl]amino-1-phenylethanol, which are further processed to yield this compound .
Scientific Research Applications
Dehydroxy Mirabegron Hydrochloride Salt has several scientific research applications:
Mechanism of Action
Dehydroxy Mirabegron Hydrochloride Salt, as an impurity of Mirabegron, does not have a direct mechanism of action. Mirabegron itself is a potent and selective agonist of beta-3 adrenergic receptors. The activation of these receptors relaxes the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, increasing the bladder’s storage capacity and alleviating symptoms of urgency and frequency .
Comparison with Similar Compounds
Similar Compounds
Mirabegron: The parent compound, used to treat overactive bladder.
Oxybutynin: Another medication used for overactive bladder, but with a different mechanism of action as an antimuscarinic agent.
Solifenacin: An antimuscarinic agent used for similar indications.
Uniqueness
Dehydroxy Mirabegron Hydrochloride Salt is unique as an impurity in the synthesis of Mirabegron. Its presence and characterization are crucial for ensuring the quality and efficacy of the final therapeutic product. Unlike other compounds used for overactive bladder, this compound itself is not used therapeutically but plays a vital role in the production and quality control of Mirabegron .
Properties
Molecular Formula |
C21H25ClN4OS |
|---|---|
Molecular Weight |
417.0 g/mol |
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-(2-phenylethylamino)ethyl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C21H24N4OS.ClH/c22-21-25-19(15-27-21)14-20(26)24-18-8-6-17(7-9-18)11-13-23-12-10-16-4-2-1-3-5-16;/h1-9,15,23H,10-14H2,(H2,22,25)(H,24,26);1H |
InChI Key |
OMRYTBQEBNGRTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



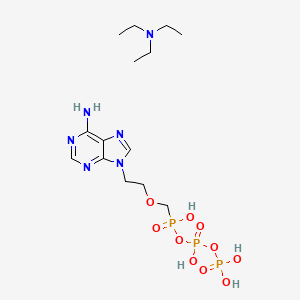
![(1R,4S,4'Z,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13437730.png)
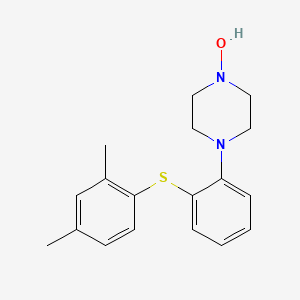
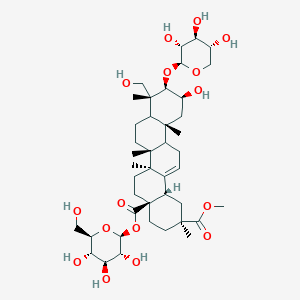

![N-[(R)-(6-Amino-3-chloro-2-pyridinyl)[7-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]benzo[b]thien-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B13437760.png)

![{2-[(4-Bromo-2,3,5,6-Tetrafluorobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B13437780.png)

![(2'R)-2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine](/img/structure/B13437793.png)
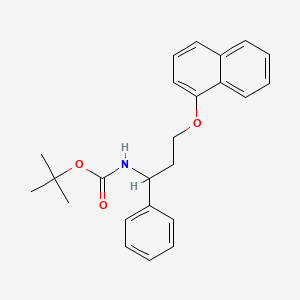
![6-Bromo-thieno[3,4-d]-1,3-dioxol-4-amine](/img/structure/B13437806.png)

